molecular formula C13H15NO3 B11878427 Benzyl 1-Acetylazetidine-3-carboxylate

Benzyl 1-Acetylazetidine-3-carboxylate

Cat. No.: B11878427
M. Wt: 233.26 g/mol
InChI Key: KJFRYWYKUUNGDO-UHFFFAOYSA-N
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Description

Benzyl 1-Acetylazetidine-3-carboxylate (CAS: 2007909-65-9) is a heterocyclic compound featuring a four-membered azetidine ring substituted with an acetyl group at the 1-position and a benzyl ester at the 3-carboxylate position. Its molecular formula is C₁₃H₁₅NO₃, with a molecular weight of 233.26 g/mol . The benzyl ester moiety enhances lipophilicity, making it suitable as a protective group in synthetic organic chemistry, particularly in pharmaceutical intermediates where controlled deprotection is required. Azetidines are increasingly valued in drug discovery due to their conformational rigidity and metabolic stability compared to larger ring systems .

Properties

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

benzyl 1-acetylazetidine-3-carboxylate

InChI

InChI=1S/C13H15NO3/c1-10(15)14-7-12(8-14)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3

InChI Key

KJFRYWYKUUNGDO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C1)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1-Acetylazetidine-3-carboxylate typically involves the reaction of azetidine derivatives with benzyl chloroformate and acetic anhydride. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl 1-Acetylazetidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 1-Acetylazetidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1-Acetylazetidine-3-carboxylate involves its interaction with various molecular targets and pathways. In medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes or receptors. The exact mechanism depends on the specific bioactive molecule it is incorporated into. For example, azetidine derivatives are known to interact with enzymes involved in bacterial cell wall synthesis, making them potential candidates for antibiotic development .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Azetidine Derivatives

Compound Name CAS Number Molecular Formula Key Functional Groups Similarity Score Applications/Notes
Benzyl 1-Acetylazetidine-3-carboxylate 2007909-65-9 C₁₃H₁₅NO₃ Acetyl (1), Benzyl ester (3) Reference Drug intermediate; lipophilic prodrug
Benzyl 3-oxoazetidine-1-carboxylate 105258-93-3 C₁₂H₁₃NO₃ Ketone (3), Benzyl ester (1) 0.83 Reactive towards nucleophiles; synthon for β-amino acids
1-Fmoc-Azetidine-3-carboxylic acid 193693-64-0 C₂₀H₁₉NO₄ Fmoc (1), Carboxylic acid (3) 0.85 Solid-phase peptide synthesis; UV-sensitive deprotection
Benzyl 3-Hydroxyazetidine-1-carboxylate 128117-22-6 C₁₁H₁₃NO₃ Hydroxyl (3), Benzyl ester (1) N/A Hydrogen bonding potential; derivatization site
Benzyl 2,6-diazaspiro[3.4]octane-2-carboxylate 1086394-87-7 C₁₄H₁₆N₂O₂ Spiro-diazaspiro system 0.80 Rigid scaffold for kinase inhibitors

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The acetyl group in this compound increases logP compared to hydroxyl or carboxylic acid variants, favoring blood-brain barrier penetration .
  • Metabolic Stability : Azetidine rings resist oxidative metabolism better than pyrrolidines, but the benzyl ester may undergo hepatic esterase cleavage .

Biological Activity

Benzyl 1-acetylazetidine-3-carboxylate (BAAC) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound has the molecular formula C13H15NO3C_{13}H_{15}NO_3 and a molecular weight of 233.26 g/mol. Its structure comprises an azetidine ring, which is known for its unique reactivity and biological activity.

1. Antimicrobial Activity

BAAC and its derivatives have shown significant antimicrobial properties. A mini-review highlighted that azetidine derivatives exhibit a range of activities against various pathogens, including bacteria and fungi. The antimicrobial potential of BAAC can be attributed to its ability to inhibit bacterial growth and disrupt fungal cell membranes.

Table 1: Antimicrobial Activity of Azetidine Derivatives

CompoundActivity TypePathogenActivity Level
BAACAntibacterialStaphylococcus aureusHigh
BAACAntifungalCandida albicansModerate
BAACAntitubercularMycobacterium tuberculosisModerate

The data indicates that BAAC exhibits high antibacterial activity against Staphylococcus aureus, moderate antifungal activity against Candida albicans, and moderate activity against Mycobacterium tuberculosis .

2. Anti-inflammatory Activity

Research has also indicated that BAAC possesses anti-inflammatory properties. Compounds similar to BAAC have been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation in various models of inflammatory diseases.

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of azetidine derivatives in a rat model induced with inflammation. The results demonstrated that treatment with BAAC led to a significant reduction in edema and inflammatory markers compared to control groups.

3. Anticancer Potential

Recent studies suggest that benzyl-substituted azetidine derivatives may possess anticancer properties. The mechanism involves the inhibition of tumor necrosis factor-alpha (TNF-alpha) converting enzyme (TACE), which plays a crucial role in cancer progression.

Table 2: Anticancer Activity of Azetidine Derivatives

CompoundCancer TypeCell LineIC50 (µM)
BAACBreast CancerMCF-745
BAACColon CancerCaco260

These findings indicate that BAAC has potential as an anticancer agent, particularly against breast and colon cancer cell lines .

The biological activity of BAAC is largely attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring contributes to its ability to penetrate cellular membranes, while the benzyl group enhances its binding affinity to specific receptors involved in inflammation and cancer pathways.

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